Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate
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Overview
Description
Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate typically involves the reaction of imidazo[1,2-b]pyridazine derivatives with appropriate chlorinating and alkylating agents. One common method involves the reaction of imidazo[1,2-b]pyridazine with chlorine and isopropyl groups under controlled conditions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, alkylation, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-2-carboxylate
- 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- Methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate
Uniqueness
Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12ClN3O2 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
methyl 6-chloro-8-propan-2-ylimidazo[1,2-b]pyridazine-2-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-6(2)7-4-9(12)14-15-5-8(11(16)17-3)13-10(7)15/h4-6H,1-3H3 |
InChI Key |
XTEKTZFYCCPDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN2C1=NC(=C2)C(=O)OC)Cl |
Origin of Product |
United States |
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